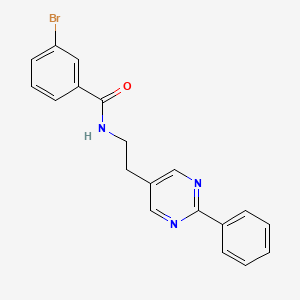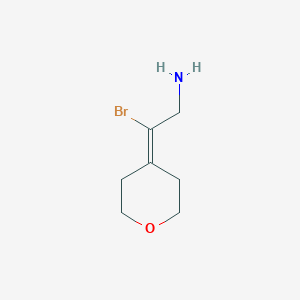
N-(4-ethylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide, also known as EF-1, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. EF-1 belongs to the class of imidazole-based compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is not fully understood, but several studies have suggested that it inhibits the activity of enzymes involved in cell proliferation and survival, such as protein kinases and histone deacetylases. This compound has also been found to regulate the expression of genes involved in cell cycle progression and apoptosis. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been found to exhibit anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of inflammatory and viral diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
N-(4-ethylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound has some limitations for lab experiments, including its low solubility in water, which can make it difficult to use in certain assays. In addition, this compound has not been extensively studied in animal models, which limits its potential for translation to clinical use.
Future Directions
There are several future directions for the study of N-(4-ethylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide, including further elucidation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential for clinical use. This compound has shown promising results in vitro, but further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. In addition, this compound has potential for use in combination therapy with other anti-cancer or anti-inflammatory agents, which could enhance its therapeutic effects. Overall, this compound is a promising compound with potential for a wide range of biomedical applications, and further research is needed to fully realize its potential.
Synthesis Methods
N-(4-ethylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide can be synthesized through a multi-step process, starting with the reaction of 4-ethylphenylhydrazine with 4-(3-fluorobenzamido)benzaldehyde to form an intermediate product. This intermediate is then reacted with 1H-imidazole-4-carboxylic acid to yield the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, and several variations of the reaction conditions have been reported in the literature.
Scientific Research Applications
N-(4-ethylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide has been extensively studied for its potential use as a therapeutic agent, particularly in the treatment of cancer. Several studies have shown that this compound exhibits anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition to its anti-cancer activity, this compound has been found to exhibit anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of inflammatory and viral diseases.
properties
IUPAC Name |
N-(4-ethylphenyl)-1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O2/c1-2-18-6-10-23(11-7-18)30-26(33)24-16-31(17-28-24)15-19-8-12-22(13-9-19)29-25(32)20-4-3-5-21(27)14-20/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOJQIRFEDQQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2884164.png)







![2-(Benzylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2884176.png)
